“Skp2 Inhibitor C1” (also known as “SKPin C1”) is an inhibitor of the S-phase kinase-related protein 2 (Skp2). It has been found to have an inhibitory effect on metastatic melanoma cells . Skp2 Inhibitor C1 slows the cell cycle, inhibits cell proliferation, and triggers apoptosis .
Skp2 Inhibitor C1 works by inhibiting the Skp2-SCF E3 ligase complex, which is responsible for recruiting substrate proteins for their ubiquitination and subsequent degradation by the 26S proteasome . This results in the slowing of the cell cycle, inhibition of cell proliferation, and triggering of apoptosis .
The physical and chemical properties of Skp2 Inhibitor C1 are specific to its molecular structure. It has a molecular weight of 465.34 and a molecular formula of C18H13BrN2O4S2 .
Skp2 Inhibitor C1, also known as SKPin C1, is a small molecule compound that targets the S-phase kinase-associated protein 2, an essential component of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex. This compound has been shown to inhibit the degradation of p27, a cyclin-dependent kinase inhibitor, thereby influencing cell cycle progression and exhibiting potential antitumor activity. The primary therapeutic applications of Skp2 Inhibitor C1 include its use in research related to cancer biology, particularly in models of multiple myeloma and small cell lung cancer.
Skp2 Inhibitor C1 is commercially available from various suppliers, including Selleck Chemicals and Calbiochem. It is synthesized through specific organic chemistry methods that ensure its purity and efficacy in biological assays. The compound's chemical structure is characterized by a rhodanine core, which contributes to its biological activity.
Skp2 Inhibitor C1 falls under the category of E3 ubiquitin ligase inhibitors. More specifically, it is classified as a small molecule inhibitor that disrupts the interaction between Skp2 and its substrates, particularly p27 and p21. This classification is crucial for understanding its mechanism of action and potential therapeutic applications.
The synthesis of Skp2 Inhibitor C1 involves several key steps:
The molecular formula of Skp2 Inhibitor C1 is . Its structure features a rhodanine ring system linked to a phenyl group, which is critical for its binding affinity to Skp2.
Skp2 Inhibitor C1 primarily acts by inhibiting the interaction between Skp2 and its substrate proteins. This inhibition leads to an accumulation of p27 and p21 proteins, which are crucial for regulating cell cycle progression.
The mechanism of action for Skp2 Inhibitor C1 involves:
In vitro studies have demonstrated that treatment with Skp2 Inhibitor C1 at concentrations ranging from 5 µM to 50 µM can significantly decrease cell viability in multiple myeloma cell lines (U266 and RPMI 8226) while increasing apoptosis markers such as cleaved caspase-3 .
Skp2 Inhibitor C1 has several scientific uses:
Skp2 (S-phase kinase-associated protein 2) functions as the substrate-recognition subunit within the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex. This macromolecular assembly consists of four core components: the scaffold protein Cullin 1 (CUL1), the adaptor protein SKP1, the RING-domain protein RBX1 (ROC1), and the variable F-box protein Skp2. Skp2 specifically binds to phosphorylated substrates via its C-terminal leucine-rich repeat (LRR) domain, directing them for ubiquitin-mediated proteasomal degradation. The specificity of this complex is determined by Skp2, which recognizes a distinct set of regulatory proteins involved in cell cycle progression, signal transduction, and transcriptional control. With 69 distinct F-box proteins identified in humans, the SCF^Skp2 complex represents one of the most versatile regulatory modules in cellular homeostasis [1] [5].
Skp2 drives oncogenesis primarily through the targeted degradation of cyclin-dependent kinase inhibitors (CKIs), most notably p27 (CDKN1B/Kip1), p21 (CDKN1A/Cip1), and p57 (CDKN1C/Kip2). The molecular recognition of p27 requires phosphorylation at threonine 187 and the presence of the accessory protein CKS1. Through its F-box domain, Skp2 recruits phosphorylated p27 to the SCF complex, facilitating its polyubiquitination and subsequent degradation by the 26S proteasome. This degradation event enables unrestricted activation of cyclin E/CDK2 and cyclin A/CDK2 complexes, driving G1/S phase transition and S phase progression. Beyond CKIs, Skp2 targets numerous tumor suppressors and regulatory proteins, including FOXO transcription factors, RASSF1A, TOB1, and BRCA2, thereby amplifying its oncogenic potential across diverse cellular processes [1] [4] [5].
Elevated Skp2 expression demonstrates a cancer-specific pattern across human malignancies, serving as a robust biomarker for aggressive disease and poor clinical outcomes. Genomic and proteomic analyses reveal Skp2 overexpression in numerous solid tumors (e.g., breast carcinoma, osteosarcoma, glioblastoma, lung adenocarcinoma) and hematological malignancies (e.g., lymphomas, leukemias). Critically, an inverse correlation between Skp2 and p27 levels is frequently observed in clinical specimens, forming a hallmark of Skp2-driven oncogenesis. In gastric cancer, Skp2 overexpression correlates with advanced stage and poor differentiation, while in uveal melanoma, Skp2 transcripts and protein are significantly elevated compared to normal melanocytes. The Cancer Genome Atlas (TCGA) data further classifies cancers based on Skp2 dysregulation, with overexpression dominating in most tumor types except specific exceptions like kidney chromophobe and prostate adenocarcinoma [1] [6] [7].
Table 1: Skp2 Dysregulation Patterns in Human Cancers
Cancer Type | Skp2 Status | Associated Tumor Suppressors Targeted | Clinical Correlation |
---|---|---|---|
Breast Invasive Carcinoma | Overexpressed | p27, p21 | Poor prognosis, chemoresistance |
Osteosarcoma | Overexpressed | p27, p130 | Metastasis, reduced survival |
Uveal Melanoma | Overexpressed | p27 | Proliferation, therapeutic resistance |
Acute Myeloid Leukemia (LAML) | Underexpressed | N/A | Context-dependent effects |
Prostate Adenocarcinoma | Underexpressed | N/A | Potential tumor-suppressive role |
Skp2 overexpression contributes significantly to therapeutic resistance across multiple cancer types through diverse molecular mechanisms. In breast cancer models, Skp2-mediated degradation of the tumor suppressor Nkx3-1 leads to upregulation of OCT4, driving resistance to tamoxifen. Similarly, FAM60A-induced Skp2 upregulation confers cisplatin resistance in lung adenocarcinoma by suppressing apoptosis. Beyond drug resistance, Skp2 promotes metastatic dissemination through ubiquitin-dependent and independent mechanisms. It facilitates epithelial-mesenchymal transition (EMT) by stabilizing the transcription factor Zeb1 in cooperation with Myc, thereby enhancing migratory and invasive capacities. In osteosarcoma, Skp2 knockdown significantly reduces lung metastasis in vivo, while in gastric cancer, it attenuates cell migration and invasion. These multifaceted roles position Skp2 as a master regulator of aggressive tumor phenotypes [5] [7] [8].
Genetic ablation of Skp2 provides compelling evidence for its therapeutic potential. In Rb1/Trp53 double-knockout (DKO) mice—a model of aggressive osteosarcoma—additional Skp2 knockout (TKO) significantly delayed tumorigenesis (251.86 ± 48.53 days vs. 154.65 ± 29.08 days in DKO) and extended overall survival (45.78 ± 2.39 weeks vs. 32.57 ± 1.32 weeks). TKO tumors exhibited reduced proliferation (decreased PCNA), increased p27 accumulation, and diminished cancer stemness. In T-cell acute lymphoblastic leukemia (T-ALL), Skp2 deletion markedly inhibited proliferation of human leukemic cells and improved survival in xenograft models. Pharmacological inhibition mirrored these effects: The Skp2 inhibitor C25 synergized with chemotherapy in osteosarcoma organoids, while SKPin C1 induced G2/M arrest and apoptosis in uveal melanoma. These findings collectively validate Skp2 inhibition as a promising strategy across diverse malignancies [2] [3] [7].
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